molecular formula C25H33IN4O3 B14204773 D-Leucyl-D-alanyl-N-[(3-iodophenyl)methyl]-D-phenylalaninamide CAS No. 824406-85-1

D-Leucyl-D-alanyl-N-[(3-iodophenyl)methyl]-D-phenylalaninamide

Cat. No.: B14204773
CAS No.: 824406-85-1
M. Wt: 564.5 g/mol
InChI Key: URJMIHRSRAUYQC-ZPMCFJSWSA-N
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Description

D-Leucyl-D-alanyl-N-[(3-iodophenyl)methyl]-D-phenylalaninamide is a synthetic peptide compound It is characterized by the presence of leucine, alanine, and phenylalanine residues, along with an iodophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of D-Leucyl-D-alanyl-N-[(3-iodophenyl)methyl]-D-phenylalaninamide typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes the following steps:

    Coupling: The amino acids are activated using reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to form peptide bonds.

    Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).

    Cleavage: The completed peptide is cleaved from the resin using a cleavage cocktail containing TFA, water, and scavengers like triisopropylsilane (TIS).

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS with automated peptide synthesizers. The process is optimized for efficiency and yield, ensuring the production of high-purity peptides suitable for research and application.

Chemical Reactions Analysis

Types of Reactions

D-Leucyl-D-alanyl-N-[(3-iodophenyl)methyl]-D-phenylalaninamide can undergo various chemical reactions, including:

    Oxidation: The iodophenyl group can be oxidized using reagents like hydrogen peroxide (H2O2) or iodine (I2).

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride (NaBH4).

    Substitution: The iodophenyl group can participate in nucleophilic substitution reactions with nucleophiles like thiols or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in an aqueous or organic solvent.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nucleophiles like thiols or amines in the presence of a base such as triethylamine (TEA).

Major Products Formed

    Oxidation: Formation of iodophenyl oxides or iodophenyl alcohols.

    Reduction: Formation of deiodinated phenylalaninamide derivatives.

    Substitution: Formation of substituted phenylalaninamide derivatives with various functional groups.

Scientific Research Applications

D-Leucyl-D-alanyl-N-[(3-iodophenyl)methyl]-D-phenylalaninamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex peptides and proteins.

    Biology: Studied for its potential role in protein-protein interactions and enzyme inhibition.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of peptide-based materials and drug delivery systems.

Mechanism of Action

The mechanism of action of D-Leucyl-D-alanyl-N-[(3-iodophenyl)methyl]-D-phenylalaninamide involves its interaction with specific molecular targets, such as enzymes or receptors. The iodophenyl group may enhance binding affinity and specificity, leading to modulation of biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • D-Leucyl-D-alanyl-N-[(3-chlorophenyl)methyl]-D-phenylalaninamide
  • D-Leucyl-D-alanyl-N-[(3-bromophenyl)methyl]-D-phenylalaninamide
  • D-Leucyl-D-alanyl-N-[(3-fluorophenyl)methyl]-D-phenylalaninamide

Uniqueness

D-Leucyl-D-alanyl-N-[(3-iodophenyl)methyl]-D-phenylalaninamide is unique due to the presence of the iodophenyl group, which can confer distinct chemical and biological properties. The iodine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions with molecular targets.

Properties

CAS No.

824406-85-1

Molecular Formula

C25H33IN4O3

Molecular Weight

564.5 g/mol

IUPAC Name

(2R)-2-amino-N-[(2R)-1-[[(2R)-1-[(3-iodophenyl)methylamino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]-4-methylpentanamide

InChI

InChI=1S/C25H33IN4O3/c1-16(2)12-21(27)24(32)29-17(3)23(31)30-22(14-18-8-5-4-6-9-18)25(33)28-15-19-10-7-11-20(26)13-19/h4-11,13,16-17,21-22H,12,14-15,27H2,1-3H3,(H,28,33)(H,29,32)(H,30,31)/t17-,21-,22-/m1/s1

InChI Key

URJMIHRSRAUYQC-ZPMCFJSWSA-N

Isomeric SMILES

C[C@H](C(=O)N[C@H](CC1=CC=CC=C1)C(=O)NCC2=CC(=CC=C2)I)NC(=O)[C@@H](CC(C)C)N

Canonical SMILES

CC(C)CC(C(=O)NC(C)C(=O)NC(CC1=CC=CC=C1)C(=O)NCC2=CC(=CC=C2)I)N

Origin of Product

United States

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